Ledipasvir-d6
Overview
Description
Ledipasvir-d6 is a deuterated form of Ledipasvir, a direct-acting antiviral agent used in the treatment of chronic Hepatitis C Virus (HCV) infections. The compound is primarily utilized as an internal standard for the quantification of Ledipasvir in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
The primary target of Ledipasvir-d6 is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) . NS5A is a viral phosphoprotein that plays a crucial role in the replication of the HCV and the assembly of HCV virions .
Mode of Action
This compound acts as an inhibitor of the NS5A protein . This inhibition disrupts the viral replication process, thereby reducing the production of new HCV virions .
Biochemical Pathways
By inhibiting the NS5A protein, this compound interferes with the viral replication and assembly pathways of HCV . This disruption prevents the virus from multiplying and infecting new cells .
Pharmacokinetics
Following absorption, Ledipasvir reaches maximum plasma concentrations (Tmax) 4–4.5 hours post-dose and is eliminated with a terminal half-life (t1/2) of 47 hours .
Result of Action
The inhibition of NS5A by this compound leads to a reduction in the production of new HCV virions, thereby decreasing the viral load in the body . Treatment with Ledipasvir is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its efficacy. Ledipasvir is often used in combination with other direct-acting antiviral agents to treat specific HCV infections .
Biochemical Analysis
Biochemical Properties
Ledipasvir-d6 plays a significant role in biochemical reactions, particularly in the context of viral replication. It inhibits viral replication in various genotypes of HCV replicon cells . The compound interacts with the NS5A protein, a critical component of the HCV replication complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inhibiting the replication of HCV, thereby affecting the cellular metabolism of infected cells . The compound’s impact on cell signaling pathways and gene expression is linked to its inhibition of the NS5A protein .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the NS5A protein, leading to the inhibition of HCV replication . This interaction results in changes in gene expression within the infected cells, disrupting the viral life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and does not degrade rapidly . Long-term effects on cellular function, such as sustained inhibition of HCV replication, have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. Higher doses result in a more pronounced inhibition of HCV replication
Metabolic Pathways
This compound is involved in the metabolic pathways related to HCV replication. It interacts with the NS5A protein, a key player in these pathways
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm, where HCV replication occurs . The compound may be directed to this location due to its interactions with the NS5A protein
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ledipasvir-d6 involves the incorporation of deuterium atoms into the Ledipasvir moleculeOne method involves the use of deuterated reagents in the synthesis of the intermediate compounds, which are then coupled to form the final deuterated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as enzymatic hydrolysis and selective deuteration helps in achieving the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: Ledipasvir-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Ledipasvir-d6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ledipasvir.
Biology: Employed in studies involving the replication and assembly of HCV virions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Ledipasvir.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
Comparison with Similar Compounds
Ledipasvir: The non-deuterated form, used in combination with sofosbuvir for the treatment of HCV.
Sofosbuvir: Another direct-acting antiviral agent that inhibits the HCV NS5B polymerase.
Daclatasvir: An NS5A inhibitor similar to Ledipasvir but with different pharmacokinetic properties.
Uniqueness: Ledipasvir-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of quantification in mass spectrometry, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Properties
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWBAAJJOHBQU-NEKIOSTPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54F2N8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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